1-(1,1-Dioxidotetrahydrothien-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-(1,1-Dioxidotetrahydrothien-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 732291-88-2) is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group at position 3 and a sulfone-functionalized tetrahydrothienyl moiety at position 1. The pyridazine ring is partially saturated (positions 4,5,6), with an oxo group at position 2. The sulfone group (1,1-dioxido) on the tetrahydrothienyl substituent introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid and influence the compound’s reactivity and solubility .
The tetrahydrothienyl-dioxido group likely arises from post-synthetic modifications, such as sulfonation or substitution reactions.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-8-2-1-7(9(13)14)10-11(8)6-3-4-17(15,16)5-6/h6H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQOHXMMCTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122752 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(tetrahydro-1,1-dioxido-3-thienyl)-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732291-88-2 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(tetrahydro-1,1-dioxido-3-thienyl)-3-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732291-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(tetrahydro-1,1-dioxido-3-thienyl)-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1,1-Dioxidotetrahydrothien-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS Number: 732291-88-2) is a heterocyclic compound with potential biological activities. Its unique structure incorporates both thienyl and pyridazine moieties that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potentials.
IUPAC Name: 1-(1,1-Dioxidotetrahydro-3-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxylic acid
Molecular Formula: C9H12N2O5S
Molecular Weight: 244.27 g/mol
Purity: ≥95%
CAS Number: 732291-88-2
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study utilized the MTT assay to evaluate the anticancer effects of synthesized compounds on the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives exhibited strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could act on various receptors influencing cell signaling pathways related to growth and apoptosis.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyridazine derivatives. The compound's structure allows for various substitutions that can enhance its biological activity.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on MCF-7 Cell Line | Significant anticancer activity observed | MTT Assay |
| Enzyme Inhibition Assay | Inhibition of specific kinases linked to cancer progression | In vitro assays |
| Receptor Binding Studies | Modulation of receptor activity affecting apoptosis | Radiolabeled ligand binding |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Chlorophenyl and fluorophenyl derivatives (e.g., sc-332559, ) exhibit reduced reaction kinetics due to steric hindrance and electron-withdrawing effects .
Methylphenyl-substituted analogs (e.g., RCLS141758) show improved solubility in DMSO and methanol, likely due to reduced crystallinity from the methyl group .
Biological and Industrial Relevance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
